molecular formula C6H6N4O2S B084541 6,8-Dihydroxy-2-methylmercaptopurine CAS No. 14443-37-9

6,8-Dihydroxy-2-methylmercaptopurine

Cat. No. B084541
CAS RN: 14443-37-9
M. Wt: 198.21 g/mol
InChI Key: ABNKHLJAVYVWBF-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related methylmercaptopurine compounds involves several chemical reactions, including alkylation and sulfhydrolysis. For example, 6-mercaptopurine 2'-deoxyriboside, a compound with biological interest, was synthesized starting from 2'-deoxyadenosine via a sulfhydrolysis method, indicating a feasible approach for synthesizing 6,8-dihydroxy-2-methylmercaptopurine and its analogs (Saneyoshi et al., 1980).

Molecular Structure Analysis

Crystallographic studies have provided insights into the molecular structure of methylmercaptopurine derivatives. For instance, the crystal and molecular structures of 6-methylmercaptopurine trihydrate have been determined, showing that these molecules crystallize in the N(9)-H tautomer form. This structural information is crucial for understanding the molecular interactions and reactivity of 6,8-dihydroxy-2-methylmercaptopurine (Cook & Bugg, 1975).

Chemical Reactions and Properties

The reactivity of 6-methylmercaptopurine derivatives under various conditions has been studied, providing insights into their chemical properties. For example, the course of N-alkylation of 6-methylmercaptopurines with methyl iodide in an aprotic solvent yields single methylation products, demonstrating specific reactivity patterns that are likely relevant for the synthesis and modification of 6,8-dihydroxy-2-methylmercaptopurine (Neiman & Bergmann, 1965).

Scientific Research Applications

Anti-cancer Activity

  • Field : Oncology
  • Application : 6-Mercaptopurine and its derivatives have been shown to suppress cancer cells . The aim of this study was to investigate the bioactivity of 6-MP derivatives and discover new anti-cancer agents .
  • Methods : Four 6-Mercaptopurine derivatives were synthesized and their anti-cancer activities were analyzed .
  • Results : All of the compounds showed anti-proliferative effects against HepG2 and A2780 cancer cells . Among the synthesized derivatives, 6- ( (naphthalen-2-ylmethyl)thio)-9H-purine (NMSP) showed better anti-cancer activity than other compounds, with an IC 50 value 6.09µg/mL .

Therapeutic Drug Monitoring in Acute Lymphoblastic Leukemia (ALL)

  • Field : Hematology
  • Application : 6-Mercaptopurine is used in the treatment of Acute Lymphoblastic Leukemia (ALL). This research aimed to quantitatively bioanalyze 6-Mercaptopurine and its metabolites in patients with ALL .
  • Methods : Analytes on the Dried Blood Spots (DBS) card were extracted using 90% methanol with 5-fluorouracil (5-FU) as an internal standard .
  • Results : Analyte analysis in 22 of 24 ALL patients showed that the measured value of 6-TGMP as an active metabolite was in the range of 29–429 pmol/8 × 10 8 erythrocytes .

properties

IUPAC Name

2-methylsulfanyl-7,9-dihydro-1H-purine-6,8-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N4O2S/c1-13-6-9-3-2(4(11)10-6)7-5(12)8-3/h1H3,(H3,7,8,9,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABNKHLJAVYVWBF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC2=C(C(=O)N1)NC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60281732
Record name 6,8-DIHYDROXY-2-METHYLMERCAPTOPURINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60281732
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6,8-Dihydroxy-2-methylmercaptopurine

CAS RN

14443-37-9
Record name MLS002638901
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=22740
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 6,8-DIHYDROXY-2-METHYLMERCAPTOPURINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60281732
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
F Bergmann, H Kwietny-Govrin… - Biochemical …, 1963 - ncbi.nlm.nih.gov
Vol. 86 ANTIMICROBIAL AGENTS AND DNA POLYMERASE 567 nucleic acid polymerase was used and. much less is known about the effects of ethidium bromide on bacteria; …
Number of citations: 24 www.ncbi.nlm.nih.gov
I Ragavan, C Vidya, S Shanavas, R Acevedo… - Chemical Physics, 2020 - Elsevier
We designed, prepared and evaluated a new ligand Ethyl 2-(4-(5, 9-dihydro-6-hydroxy-2-mercapto-4H-purin-8-ylthio) thiophen-2-yl)-2-oxoacetate for anticancer activity against a panel …
Number of citations: 6 www.sciencedirect.com

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